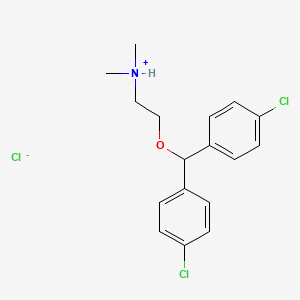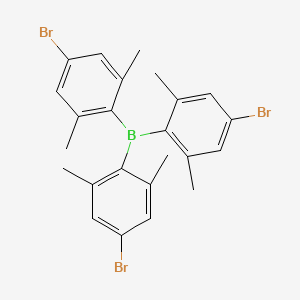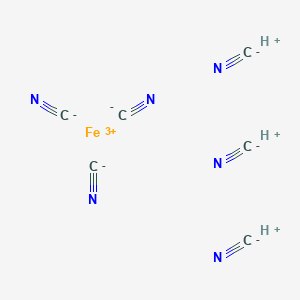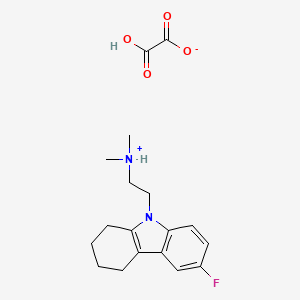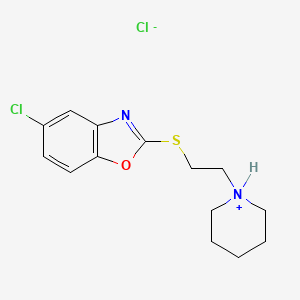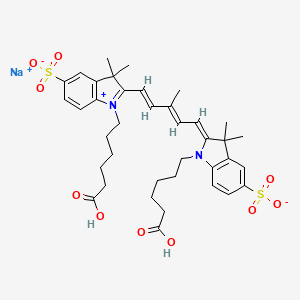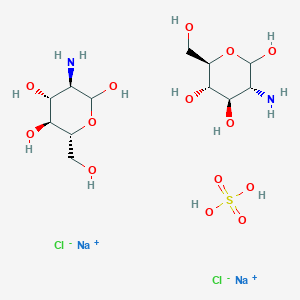
(2-Methyl-allyloxy)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-allyloxy)-acetic acid methyl ester is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of (2-methyl-allyloxy)acetic acid with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of (2-Methyl-allyloxy)-acetic acid methyl ester may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for efficient mixing and heating, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methyl-allyloxy)-acetic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve nucleophilic substitution with reagents such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of various substituted esters or ethers.
Aplicaciones Científicas De Investigación
(2-Methyl-allyloxy)-acetic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Methyl-allyloxy)-acetic acid methyl ester exerts its effects depends on the specific application. In proteomics research, the compound may interact with proteins through esterification or hydrolysis reactions, affecting protein structure and function. The molecular targets and pathways involved can vary based on the biological context and experimental conditions.
Comparación Con Compuestos Similares
(2-Methyl-allyloxy)-acetic acid methyl ester is similar to other esters and allyl-containing compounds, such as:
Methyl acrylate: Used in polymer production and as a reagent in organic synthesis.
Allyl acetate: Employed in the synthesis of pharmaceuticals and fragrances.
Methyl methacrylate: Utilized in the production of acrylic plastics and resins.
Uniqueness: What sets this compound apart from these compounds is its specific structure and reactivity, which make it suitable for specialized applications in proteomics research and other scientific fields.
Propiedades
Número CAS |
137840-76-7 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 2-(2-methylprop-2-enoxy)acetate |
InChI |
InChI=1S/C7H12O3/c1-6(2)4-10-5-7(8)9-3/h1,4-5H2,2-3H3 |
Clave InChI |
UGTZQONBXVCMGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



